N-(4-methylphenyl)phenothiazine-10-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-10-12-15(13-11-14)21-20(23)22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRMZLFVKVZKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432510-15-1 | |
| Record name | N-(4-Methylphenyl)phenothiazine-10-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432510151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-METHYLPHENYL)PHENOTHIAZINE-10-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT24YMB3D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-methylphenyl)phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
N-(1-Phenylethyl)phenothiazine-10-carboxamide (): Differs in the substitution of the amide nitrogen (1-phenylethyl vs. 4-methylphenyl). Molecular weight: 346.45 g/mol.
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Features an ethynyl-linked 4-nitrophenyl group instead of a carboxamide. Crystal structure: Triclinic system (space group P1, Z = 2) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å .
Phenothiazine-based benzhydroxamic acids (): Ethyl benzoate groups attached via methylene bridges, designed as HDAC inhibitors.
N-Mannich base phenothiazine sulfonamides (): Sulfonamide derivatives with aminoalkyl substituents, synthesized via Mannich reactions.
Table 1: Structural and Physical Properties
Pharmacological and Chemical Properties
- Biological Activity: Phenothiazine carboxamides are less studied than sulfonamides or hydroxamic acids. However, benzhydroxamic acids () show potent HDAC inhibition (IC₅₀ ~0.1 μM), suggesting carboxamides may share similar mechanisms if properly functionalized.
Crystallographic and Spectroscopic Data
- Crystal Structures: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () exhibits a planar phenothiazine core with a dihedral angle of 15.2° between the tricyclic system and the nitrophenyl group, influencing π-π stacking interactions.
- NMR Trends: In 10-(4'-fluorobenzyl)phenothiazines (), aromatic protons resonate at δ 6.8–7.3 ppm, while carboxamide protons in analogs (e.g., ) typically appear at δ 7.5–8.0 ppm due to deshielding effects.
Biological Activity
N-(4-methylphenyl)phenothiazine-10-carboxamide is a derivative of phenothiazine, a compound with significant biological activity that has been extensively studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a phenothiazine core, which consists of a sulfur atom and a nitrogen atom within a three-ring structure. The specific chemical formula is .
Synthesis Methods:
The synthesis of phenothiazine derivatives typically involves several steps:
- Formation of the phenothiazine core through cyclization reactions.
- Introduction of the carboxamide group via acylation reactions.
- Substitution at the 4-position of the phenyl ring to yield this compound.
Biological Activity
This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology:
- Anticancer Activity: Several studies have demonstrated that phenothiazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in liver cancer cells (Hep3B and SkHep1) while exhibiting lower toxicity in zebrafish models .
- Cholinergic Modulation: Phenothiazines are known to modulate cholinergic signaling by interacting with acetylcholinesterase (AChE). This compound has been shown to inhibit AChE activity, which may contribute to its anticancer effects by altering acetylcholine levels in cancerous tissues .
- Neurotransmitter Interaction: This compound also affects dopaminergic and serotonergic signaling pathways, which are crucial for neuropsychiatric disorders. Its ability to modulate neurotransmitter activities positions it as a potential candidate for treating conditions like schizophrenia and depression .
In Vitro Studies
A significant study evaluated the cytotoxicity of various phenothiazine derivatives, including this compound, against liver cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (Hep3B) | IC50 (SkHep1) | Toxicity in Zebrafish |
|---|---|---|---|
| This compound | 5.97 µM | 0.26 µM | Low |
| Fluphenazine | 0.05 µM | 0.01 µM | Moderate |
| Chlorpromazine | 0.10 µM | 0.05 µM | High |
In Vivo Studies
In vivo testing using zebrafish embryos demonstrated that this compound had low toxicity while effectively modulating cholinesterase activity, suggesting its potential for further development as an anticancer agent with neuroprotective properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-methylphenyl)phenothiazine-10-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from phenothiazine derivatives. A common approach includes:
Core functionalization : Introducing the carboxamide group at the 10-position via condensation reactions, such as coupling phenothiazine-10-carbonyl chloride with 4-methylaniline under anhydrous conditions .
Optimization : Yield improvements (e.g., 65–75%) are achieved by controlling temperature (0–5°C for exothermic steps) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Key Considerations : Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly influence purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are recommended for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent placement (e.g., methyl group at 4-position: δ ~2.3 ppm for CH₃; carboxamide carbonyl at ~168 ppm) .
- FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 347.12 for C₂₁H₁₈N₂OS) .
Advanced Research Questions
Q. How does the 4-methylphenyl substitution influence antioxidant activity compared to other N-aryl derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 4-methyl group enhances lipophilicity, improving membrane permeability. Comparative studies show:
| Substituent | IC₅₀ (DPPH assay, μM) | LogP |
|---|---|---|
| 4-Methyl | 12.3 ± 1.2 | 3.8 |
| 4-Nitro | 28.7 ± 2.1 | 2.9 |
| 3,5-Dimethyl | 9.8 ± 0.9 | 4.2 |
- Mechanistic Insight : Methyl groups stabilize radical intermediates via hyperconjugation, while electron-withdrawing groups (e.g., nitro) reduce activity .
Q. What crystallographic strategies resolve conformational ambiguities in this compound derivatives?
- Methodological Answer :
- X-ray Diffraction : Use SHELXL for refinement (e.g., triclinic system, P1 space group) to resolve torsional angles (e.g., phenothiazine ring puckering at ~15°). Key parameters:
| Parameter | Value |
|---|---|
| Unit cell (Å) | a=8.19, b=8.24, c=12.81 |
| Dihedral angle | 81.6° (α), 81.4° (β) |
- Data Interpretation : Compare with analogues (e.g., 10-[(4-nitrophenyl)ethynyl] derivatives) to assess steric effects from the 4-methyl group .
Q. How can contradictory biological data (e.g., cytotoxicity vs. neuroprotective effects) be reconciled in phenothiazine carboxamides?
- Methodological Answer :
- Dose-Dependent Studies : At low concentrations (1–10 μM), the compound exhibits neuroprotection via ROS scavenging (EC₅₀ = 8.2 μM in SH-SY5Y cells). At higher doses (>50 μM), cytotoxicity arises from mitochondrial membrane depolarization .
- Experimental Design : Use orthogonal assays (e.g., MTT for viability, JC-1 staining for apoptosis) to differentiate mechanisms .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
